tBuBrettPhos

Catalog No.
S983605
CAS No.
1160861-53-9
M.F
C31H49O2P
M. Wt
484.705
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBuBrettPhos

CAS Number

1160861-53-9

Product Name

tBuBrettPhos

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C31H49O2P

Molecular Weight

484.705

InChI

InChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3

InChI Key

REWLCYPYZCHYSS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C

Synonyms

[3,6-Dimethoxy-2’,4’,6’-tris(1-methylethyl)[1,1’-biphenyl]-2-yl]bis(1,1-dimethylethyl)phosphine; Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine

tBuBrettPhos, also known as 2-di-tert-butyl-4,5-diphenyl-1H-imidazole-1-yldiphenylphosphine, is a dialkylbiaryl phosphine ligand commonly used in scientific research for palladium-catalyzed cross-coupling reactions []. These reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds.

  • Improved Efficiency and Reactivity

    Compared to other catalytic systems, tBuBrettPhos offers several advantages. It promotes cross-coupling reactions more efficiently, leading to higher yields of desired products []. Additionally, it exhibits improved reactivity, allowing for milder reaction conditions and shorter reaction times.

  • Broad Substrate Scope

    tBuBrettPhos demonstrates a wide range of compatibility with various substrates. This versatility makes it applicable to the synthesis of a diverse array of complex molecules, from pharmaceuticals and natural products to functional materials [].

  • Air, Moisture, and Thermal Stability

    A significant benefit of tBuBrettPhos is its stability. Unlike some other phosphine ligands, tBuBrettPhos is resistant to air, moisture, and heat. This stability simplifies handling and storage, making it a more user-friendly option for researchers.

  • Lower Catalyst Loadings

    Due to its efficiency, tBuBrettPhos allows researchers to use smaller quantities of catalyst compared to other systems. This translates to reduced costs and minimizes the amount of waste generated during the reaction process.

t-Butyl BrettPhos is a specialized phosphine ligand widely recognized for its role in catalyzing cross-coupling reactions, particularly those involving palladium. It is characterized by its bulky, electron-rich biaryl structure, which enhances its reactivity and selectivity in various organic transformations. The compound exhibits a unique ability to stabilize palladium complexes, making it an essential component in the field of organic synthesis, especially for forming carbon-nitrogen bonds.

t-Butyl BrettPhos is primarily utilized in palladium-catalyzed cross-coupling reactions. These reactions include:

  • C–N Coupling Reactions: It effectively promotes the formation of carbon-nitrogen bonds, facilitating the synthesis of anilines and related compounds. This is particularly useful in pharmaceutical chemistry for synthesizing drug candidates

    t-Butyl BrettPhos finds extensive applications in various fields:

    • Catalysis: It is predominantly used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency of these processes.
    • Organic Synthesis: The compound plays a crucial role in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
    • Material Science: It is also explored for applications in developing advanced materials due to its ability to stabilize metal complexes .

The synthesis of t-Butyl BrettPhos typically involves several steps:

  • Starting Materials: The synthesis often begins with phenyl phosphine and dimethoxybromobenzene.
  • Aromatic Substitution Reaction: Under basic conditions, these precursors undergo aromatic substitution to form the desired phosphine ligand.
  • Purification: The product is purified through standard techniques such as recrystallization or chromatography to obtain high purity levels for effective catalytic applications.

Studies have shown that t-Butyl BrettPhos interacts favorably with palladium, forming stable complexes that enhance catalytic activity. Its bulky structure allows for better accommodation of sterically hindered substrates, thereby increasing reaction rates and yields compared to other ligands. Research indicates that these interactions significantly improve the efficiency of C–N coupling reactions involving challenging substrates such as amides and ammonia .

t-Butyl BrettPhos stands out among similar phosphine ligands due to its unique structural features and enhanced reactivity. Here are some comparable compounds:

Compound NameStructure TypeKey Features
TriphenylphosphineTriaryl PhosphineLess sterically hindered; broader application scope but lower reactivity.
1,1-Bis(diphenylphosphino)ferroceneBidentate LigandOffers chelation effects but may be less effective in C–N coupling compared to t-Butyl BrettPhos.
Bis(2-diphenylphosphino)propaneBidentate LigandProvides good stability but lacks the same level of reactivity as t-Butyl BrettPhos.

t-Butyl BrettPhos is particularly noted for its ability to promote efficient coupling reactions involving electron-deficient aryl halides and various nucleophiles, making it a preferred choice in many synthetic applications .

XLogP3

8.4

Wikipedia

Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine

Dates

Modify: 2023-08-15

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